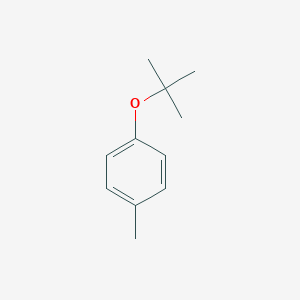

Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various benzene derivatives has been explored through different chemical reactions. For instance, the Knoevenagel reaction was employed to synthesize photoluminescent phenylene vinylene oligomers, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzene, by reacting (4-methoxyphenyl)acetonitrile with terephthaldicarboxyaldehyde . Another approach involved [3+3] cyclocondensation to create 1-hydroxy-2,4-benzodioates from 1,3-bis(silyloxy)-1,3-butadienes and 3-alkoxy-2-alkoxycarbonyl-2-en-1-ones, providing a regioselective method to synthesize a variety of 3-substituted 1-hydroxy-2,4-benzodioates . Additionally, the synthesis and characterization of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative were reported, highlighting their potential as monomers for polymeric materials .

Molecular Structure Analysis

The molecular structures of synthesized benzene derivatives have been elucidated using various techniques. Single crystal X-ray diffraction analysis revealed the monoclinic space group and unit cell parameters for 1,4-bis((4-aminophenoxy)methyl)benzene . Similarly, the structure of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate was determined, showing the formation of a two-dimensional supramolecular layer via hydrogen bonding . Density functional theory (DFT) calculations were used to study the molecular geometry and vibrational frequencies of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, which were in good agreement with experimental data .

Chemical Reactions Analysis

The interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2 was studied, suggesting a complex formation between the ether and BCl3 and proposing a mechanism for ion formation . Oxidation reactions were also investigated, such as the oxidation of 2,4-bis(1,1-dimethylethyl)-6-(4-methoxyphenylmethyl)phenol with silver oxide in alcoholic solvents, leading to the formation of benzylic ethers and an unusual dimer .

Physical and Chemical Properties Analysis

The photophysical characteristics of phenylene vinylene oligomers were extended to various states, including the liquid crystalline state and isotropic melt, to control the emission characteristics of these dyes . The crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene showed a dihedral angle between the planes of triazole and phenyl rings, which could influence its physical properties . The synthesis of a novel azo ester homologous series aimed to understand the effect of molecular structure on liquid crystal behaviors, indicating the importance of molecular design in determining physical properties .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, have been used in peptide synthesis .

Mode of Action

Tert-butoxide, a related compound, is known to favor the hofmann product in elimination reactions due to its steric bulk . This suggests that 1-(tert-Butoxy)-4-methylbenzene may interact with its targets in a similar manner, favoring certain reactions due to its structure.

Biochemical Pathways

For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis .

Result of Action

Related compounds such as tert-butoxide are known to favor the hofmann product in elimination reactions due to their steric bulk . This suggests that 1-(tert-Butoxy)-4-methylbenzene may have similar effects.

Action Environment

It’s worth noting that the reactivity of related compounds can be influenced by the reaction medium . For instance, the basic strength of tert-butoxide depends on the medium, being very strong in DMSO but relatively weaker in benzene .

Propriétés

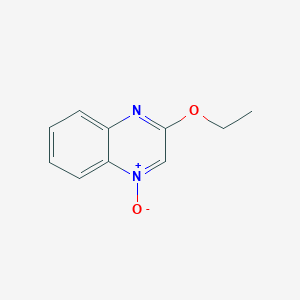

IUPAC Name |

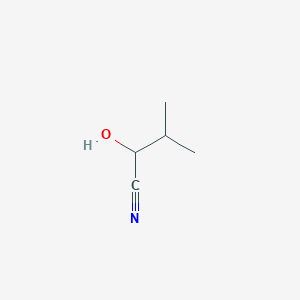

1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETIWDPIODONQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165365 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

CAS RN |

15359-98-5 | |

| Record name | tert-Butyl p-tolyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15359-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015359985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)